molecular formula C12H22O2 B14017248 4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene CAS No. 20145-44-2

4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene

Cat. No.: B14017248
CAS No.: 20145-44-2
M. Wt: 198.30 g/mol
InChI Key: HKVDRKISWRYMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene is an organic compound characterized by a cyclopentene ring substituted with a 2,2-dimethoxyethyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene typically involves the reaction of 1,5,5-trimethylcyclopentene with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction proceeds through an electrophilic addition mechanism, where the acid catalyst protonates the double bond of the cyclopentene, making it more susceptible to nucleophilic attack by the 2,2-dimethoxyethanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopentene derivatives.

Scientific Research Applications

4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene involves its interaction with molecular targets through its functional groups. The dimethoxyethyl group can participate in hydrogen bonding and van der Waals interactions, while the cyclopentene ring can undergo π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: Shares the dimethoxyethyl group but has a different core structure.

    4,6-Dihydroxy-2-methylpyrimidine: Contains a similar functional group but differs in the ring structure.

Uniqueness

4-(2,2-Dimethoxyethyl)-1,5,5-trimethylcyclopentene is unique due to its specific combination of a cyclopentene ring with a dimethoxyethyl group and three methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

20145-44-2

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

4-(2,2-dimethoxyethyl)-1,5,5-trimethylcyclopentene

InChI

InChI=1S/C12H22O2/c1-9-6-7-10(12(9,2)3)8-11(13-4)14-5/h6,10-11H,7-8H2,1-5H3

InChI Key

HKVDRKISWRYMIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CC(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.